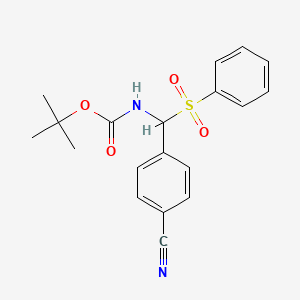

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

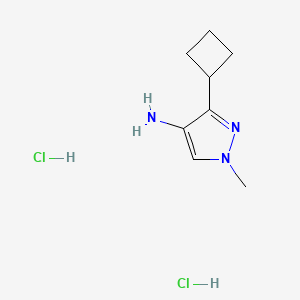

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate is a chemical compound with the molecular formula C19H20N2O4S . It is a white to yellow solid .

Synthesis Analysis

Ketoreductases capable of performing chiral selective reduction in tert-butyl [5- (4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl {5- [ (4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate were screened, and ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation . Dimethylsulfoxide (10% V/V) was the best co-solvent, and the optimum parameters were 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading for maximum conversion and >99% chiral selectivity .Molecular Structure Analysis

The molecular structure of Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate can be represented by the formula C19H20N2O4S . Further characterization can be done using HPLC analysis, specific optical rotation, melting point and boiling point, LC–MS, ATR-FTIR, 1 H NMR, and 13 C NMR .Chemical Reactions Analysis

The compound can undergo chiral selective reduction in the presence of ketoreductases . This process involves the transformation of tert-butyl [5- (4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl {5- [ (4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate .Physical And Chemical Properties Analysis

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate is a white to yellow solid . The compound has a molecular weight of 372.44 .Applications De Recherche Scientifique

Citalopram Synthesis: Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate serves as an intermediate in the synthesis of Citalopram, an antidepressant drug. Citalopram acts by inhibiting serotonin (5-HT) uptake .

Escitalopram Oxalate Synthesis: Another antidepressant, Escitalopram oxalate, also utilizes tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate as a precursor .

Benzohydrol Synthesis

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate is involved in the synthesis of benzohydrols, specifically chlorobenzohydrols. These compounds serve as intermediates in the preparation of nefopam, which acts as an analgesic, muscle relaxant, and antidepressant .

Asymmetric Transfer Hydrogenation

Reduction of benzophenones to compounds with -OH groups is essential in various synthetic pathways. Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate can be reduced using oxo-tethered ruthenium catalysts, amino acid-functionalized metal–organic frameworks, or Corey–Bakshi–Shibata (CBS) catalysts .

Characterization and Purity

The synthesized tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate can be characterized using various techniques:

Propriétés

IUPAC Name |

tert-butyl N-[benzenesulfonyl-(4-cyanophenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-19(2,3)25-18(22)21-17(15-11-9-14(13-20)10-12-15)26(23,24)16-7-5-4-6-8-16/h4-12,17H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSNHXTZVJGPKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2568925.png)

![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2568927.png)

![2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2568937.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2568942.png)

![2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2568943.png)

![3'-(3-Ethylphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2568945.png)

![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2568947.png)